molecular formula C16H21FN4O6S B12846301 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-, monomethanesulfonate CAS No. 75167-06-5

1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-, monomethanesulfonate

Cat. No.: B12846301
CAS No.: 75167-06-5
M. Wt: 416.4 g/mol
InChI Key: VTFJELKHCLOCDI-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-, monomethanesulfonate is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a naphthyridine ring, a carboxylic acid group, and a piperazinyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-, monomethanesulfonate typically involves multiple steps, including the formation of the naphthyridine ring, the introduction of the carboxylic acid group, and the addition of the piperazinyl substituent. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-, monomethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new substituents into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-, monomethanesulfonate has numerous scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in biochemical assays and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound is utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-, monomethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine-3-carboxylic acid derivatives: These compounds share the core naphthyridine structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Fluoroquinolones: A class of antibiotics that includes similar structural elements, such as the fluoro and piperazinyl groups, but with different overall structures and mechanisms of action.

Uniqueness

1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-, monomethanesulfonate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

75167-06-5

Molecular Formula

C16H21FN4O6S

Molecular Weight

416.4 g/mol

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid

InChI

InChI=1S/C15H17FN4O3.CH4O3S/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;1-5(2,3)4/h7-8,17H,2-6H2,1H3,(H,22,23);1H3,(H,2,3,4)

InChI Key

VTFJELKHCLOCDI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.CS(=O)(=O)O

Origin of Product

United States

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